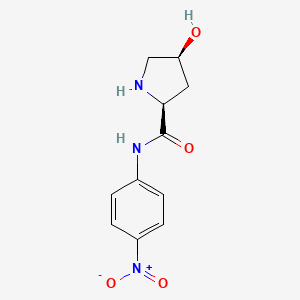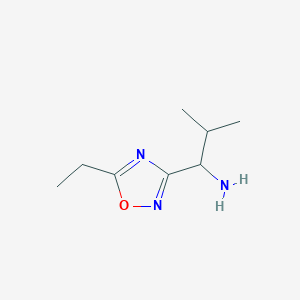![molecular formula C36H22N4O8 B12829543 5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]](/img/structure/B12829543.png)
5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll This particular compound is characterized by its unique structure, which includes a porphine core linked to two 1,3-benzenedicarboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] typically involves the reaction of porphyrin derivatives with 1,3-benzenedicarboxylic acid. The process can be carried out under various conditions, including:
Solvent: Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM).
Catalysts: Catalysts such as trifluoroacetic acid (TFA) or pyridine can be used to facilitate the reaction.
Temperature: The reaction is usually conducted at elevated temperatures, ranging from 60°C to 120°C, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.
化学反应分析
Types of Reactions
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
作用机制
The mechanism of action of 5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming metalloporphyrins that exhibit unique catalytic properties.
Pathways Involved: In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon exposure to light, leading to the destruction of cancer cells.
相似化合物的比较
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Another porphyrin derivative with four carboxyphenyl groups.
5,10,15,20-Tetraphenylporphyrin: A simpler porphyrin derivative with four phenyl groups.
Uniqueness
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] is unique due to its specific structure, which combines the porphine core with two 1,3-benzenedicarboxylic acid groups. This structure imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
属性
分子式 |
C36H22N4O8 |
|---|---|
分子量 |
638.6 g/mol |
IUPAC 名称 |
5-[15-(3,5-dicarboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C36H22N4O8/c41-33(42)19-9-17(10-20(13-19)34(43)44)31-27-5-1-23(37-27)15-24-2-6-29(38-24)32(18-11-21(35(45)46)14-22(12-18)36(47)48)30-8-4-26(40-30)16-25-3-7-28(31)39-25/h1-16,37,40H,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI 键 |
LXAHBEXITANQRP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=NC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C=C1N2)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C=C3)C7=CC(=CC(=C7)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11,11-dihexyl-3,19-dithia-11-silapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B12829477.png)
![Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate](/img/structure/B12829484.png)
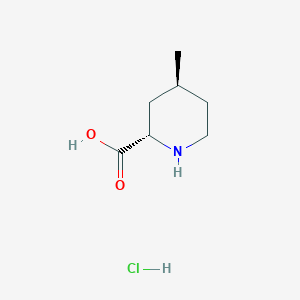
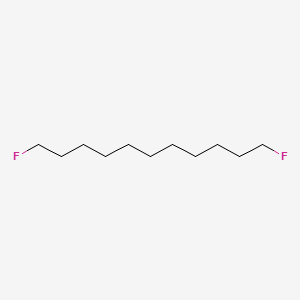
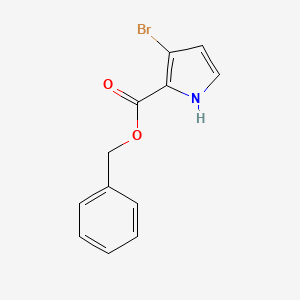
![2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12829508.png)
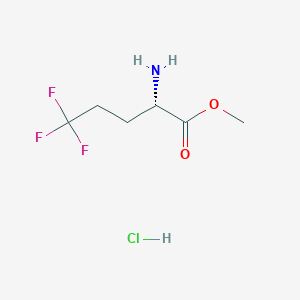
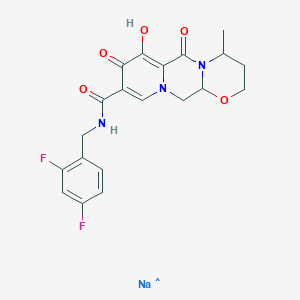
![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)


